![molecular formula C10H6Cl2N2S2 B8238065 Bis[5-chloropyridin-2-yl] disulfide CAS No. 78465-85-7](/img/structure/B8238065.png)
Bis[5-chloropyridin-2-yl] disulfide
Descripción general
Descripción
Bis[5-chloropyridin-2-yl] disulfide is an aromatic disulfide compound characterized by the presence of two 5-chloropyridin-2-yl groups connected by a disulfide bond. Disulfides are commonly found in pharmaceuticals, natural products, and biologically active molecules due to their stability and ability to undergo redox reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-chloropyridin-2-yl] disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 5-chloropyridine-2-thiol with an oxidizing agent such as molecular oxygen or iodine. The reaction is often carried out in an ethanol medium, which provides good yields without the need for additional catalysts or additives .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The oxidative coupling reaction can be scaled up using molecular oxygen as the oxidant, with ethanol as the solvent, under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Bis[5-chloropyridin-2-yl] disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms on the pyridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen or iodine in ethanol.
Reduction: Dithiothreitol or sodium borohydride in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-chloropyridine-2-thiol.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Bis[5-chloropyridin-2-yl] disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing pharmaceuticals.
Mecanismo De Acción
The mechanism of action of bis[5-chloropyridin-2-yl] disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These redox reactions are essential in various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis[5-chloropyridin-2-yl] sulfoxide
- Bis[5-chloropyridin-2-yl] sulfone
- Bis[5-chloropyridin-2-yl] thiol
Uniqueness
Bis[5-chloropyridin-2-yl] disulfide is unique due to its specific disulfide bond, which imparts stability and reactivity. Compared to its sulfoxide and sulfone analogs, the disulfide bond offers distinct redox properties that are valuable in various chemical and biological applications .
Propiedades
IUPAC Name |
5-chloro-2-[(5-chloropyridin-2-yl)disulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGGXLBUSVZAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)SSC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999782 | |
| Record name | 2,2'-Disulfanediylbis(5-chloropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78465-85-7 | |
| Record name | 5-Chloro-2-((5-chloro-2-pyridinyl)dithio)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078465857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98831 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Disulfanediylbis(5-chloropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


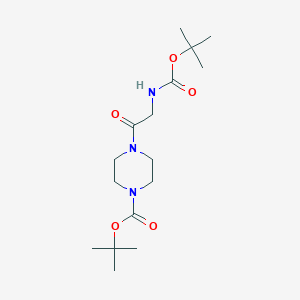

![(+/-)-4-tert-Butyl 2-ethyl 2,3-dihydrobenzo[b][1,4]oxazine-2,4-dicarboxylate](/img/structure/B8238005.png)
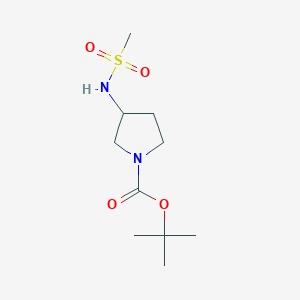
![tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238013.png)
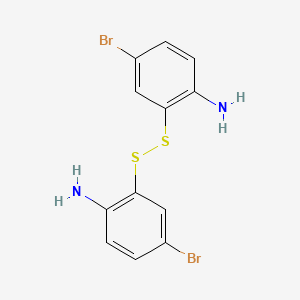
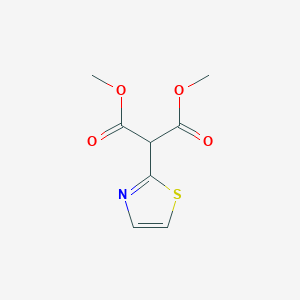
![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-methylbenzenesulfonate](/img/structure/B8238043.png)
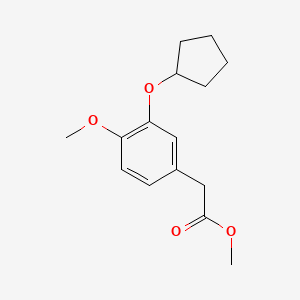
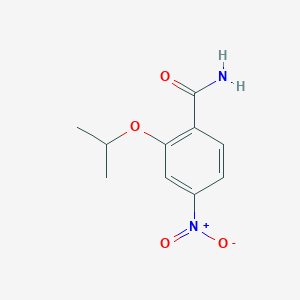
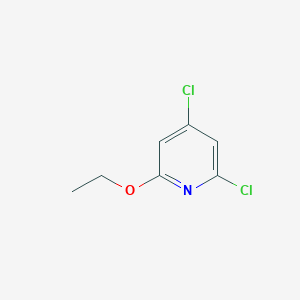
![Tert-butyl[3-(bromomethyl)phenoxy]acetate](/img/structure/B8238082.png)
![tert-butyl (3R)-3-[(2-aminophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238086.png)
![tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238094.png)
